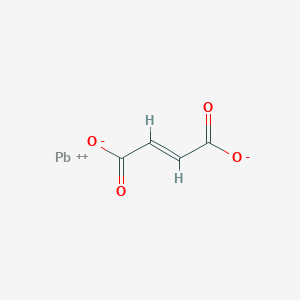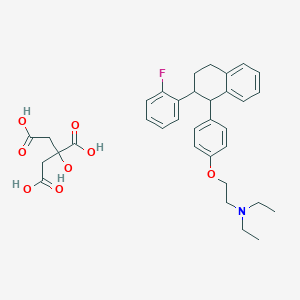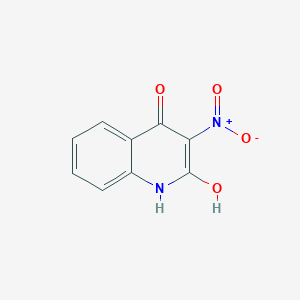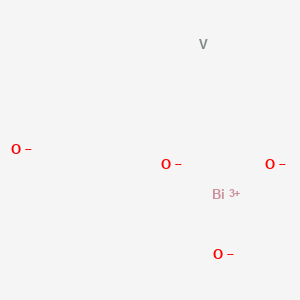
Bismuth vanadium oxide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bismuth vanadium oxide and related vanadium oxide-based materials involves several methodologies aimed at enhancing their catalytic, photocatalytic, and electronic properties. Notably, the preparation and characterization of vanadium oxide monolayer catalysts reveal insights into the chemical structures present in these materials. These monolayers can be formed on supporting oxide surfaces through various methods such as impregnation with a suitable vanadium source, followed by calcination, grafting methods, heating mechanical mixtures, or coprecipitation (Bond & Tahir, 1991).
Molecular Structure Analysis
Understanding the molecular structure of supported vanadium oxide catalysts is crucial for their application in heterogeneous catalysis. Advanced spectroscopic tools are used to obtain detailed information about the coordination environment and oxidation state of vanadium oxides. These studies highlight the importance of the molecular structure in determining the catalytic activity and selectivity of vanadium oxide-based catalysts (Weckhuysen & Keller, 2003).
Chemical Reactions and Properties
The chemical reactivity and properties of bismuth vanadium oxide are significantly influenced by its molecular structure and the environment. For instance, the redox chemistry of vanadium in soils and sediments showcases its interactions with colloidal materials and its mobilization and speciation, which have notable environmental implications (Shaheen et al., 2019).
Physical Properties Analysis
The physical properties of bismuth vanadium oxide and vanadium oxide-based materials, such as their phase transitions, electrical properties, and catalytic activities, are of considerable interest. For example, vanadium dioxide exhibits electrical switching with an S-shaped I-V characteristic associated with the metal-insulator transition (MIT), highlighting its potential in oxide electronics (Pergament et al., 2015).
Chemical Properties Analysis
The chemical properties of bismuth vanadium oxide, particularly in the context of photocatalysis, are critical for environmental applications. The efficiency and mechanisms of photodegradation of organic pollutants by bismuth vanadate-based materials are under active investigation. Despite its potential, the real efficiency of BiVO4-based photocatalysts under sunlight and their degradation mechanisms require further elucidation (Monfort & Plesch, 2018).
Applications De Recherche Scientifique
Synthesis Techniques and Material Properties :
- A novel room-temperature precipitation technique was used to synthesize a bismuth vanadium oxide phase, isomorphous with γ-Bi4V2O11, indicating potential for low-temperature synthesis applications (Bhattacharya, Mallick, & Thomas, 1994).
Solar Water Splitting and Photocatalysis :
- Bismuth vanadium oxide (BiVO4) shows promise as a photoanode in solar water splitting, with enhancements in hole lifetimes and efficiency through the use of dual-layer oxygen evolution catalysts (Kim & Choi, 2014).
- Research on bismuth-containing complex oxides, including bismuth vanadium oxide, highlights their role in selective oxidation and photocatalysis (Xiaohui, 2011).
Photocatalytic CO2 Reduction :
- Bismuth vanadium oxide serves as a photocatalyst for the hydro-reduction of CO2, although challenges with catalyst deactivation and low reaction yield have been identified (Sommers, Alderman, Viasus, & Gambarotta, 2017).
Energy Storage Applications :
- Nickel, bismuth, and cobalt vanadium oxides, including bismuth vanadium oxide, are being explored for their use in energy storage applications, particularly as anodes in supercapacitors (Isacfranklin et al., 2020).
Ionic Conductivity and Solid Electrolytes :
- Bismuth vanadium oxide-based materials, such as BIMEVOX, show potential as solid electrolytes with notable ionic conductivity properties, useful in applications like pressure sensors and fuel cells (Chmielowiec, Paściak, & Bujlo, 2008).
Solar Energy Conversion :
- Bismuth vanadium oxide is also being studied for its use in solar energy materials, particularly in the fabrication of BiVO4 layers within porous conducting scaffolds (Stefik, 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
bismuth;oxygen(2-);vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.4O.V/q+3;4*-2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUOUJVWIOKBMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[V].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiO4V-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.919 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuth orthovanadate | |
CAS RN |
14059-33-7, 53801-77-7 | |
| Record name | Bismuth vanadium tetraoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014059337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth orthovanadate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053801777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth vanadium tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bismuth vanadium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



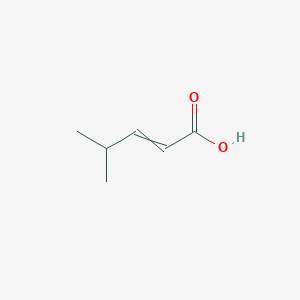
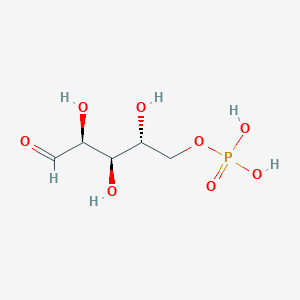
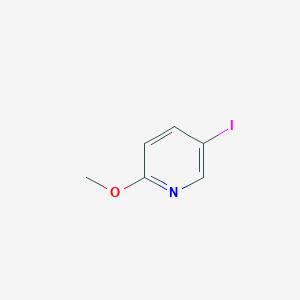


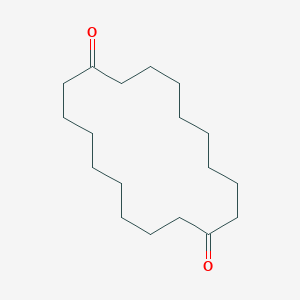
![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)
